3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound features a thienopyrimidine core, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the esterification of the corresponding carboxylic acid with isopentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Starting Materials: 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid and isopentyl alcohol.
Catalyst: Sulfuric acid.
Reaction Conditions: The reaction mixture is heated under reflux to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid and isopentyl alcohol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the flavor and fragrance industry due to its ester functionality, which imparts pleasant aromas.
Mechanism of Action
The mechanism of action of isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Isopentyl acetate: A simple ester known for its banana-like aroma.
Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate: Similar structure with an ethyl group instead of an isopentyl group.
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate: Similar structure with a methyl group instead of an isopentyl group.
Uniqueness
Isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is unique due to the presence of the isopentyl group, which can influence its physical properties, such as solubility and volatility
Properties
Molecular Formula |
C15H20N2O3S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-methylbutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C15H20N2O3S/c1-9(2)5-6-20-12(18)7-17-8-16-14-13(15(17)19)10(3)11(4)21-14/h8-9H,5-7H2,1-4H3 |
InChI Key |
BWHNQLFSRIOMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OCCC(C)C)C |
Origin of Product |
United States |
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